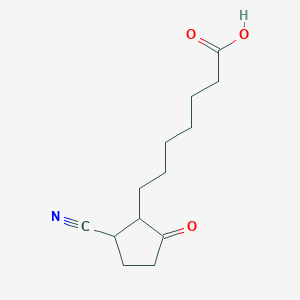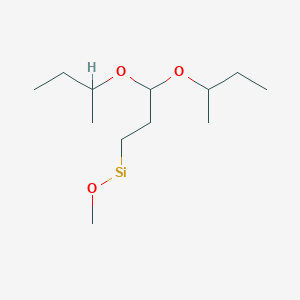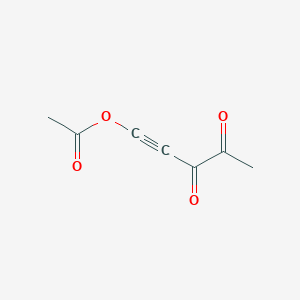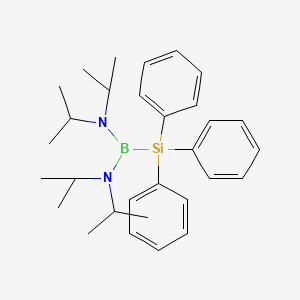![molecular formula C14H13NO5S B12568280 {3-[(Benzenesulfonyl)amino]phenoxy}acetic acid CAS No. 159213-87-3](/img/structure/B12568280.png)
{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid is an organic compound that features a benzenesulfonyl group attached to an amino group, which is further connected to a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {3-[(Benzenesulfonyl)amino]phenoxy}acetic acid typically involves the reaction of 3-aminophenol with benzenesulfonyl chloride to form 3-[(benzenesulfonyl)amino]phenol. This intermediate is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Oxidation and Reduction: The phenoxyacetic acid moiety can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester linkage in the phenoxyacetic acid moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of phenol and acetic acid derivatives.
Scientific Research Applications
{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {3-[(Benzenesulfonyl)amino]phenoxy}acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The sulfonyl group may play a crucial role in binding to these targets, while the phenoxyacetic acid moiety may influence the compound’s overall activity and selectivity .
Comparison with Similar Compounds
Phenoxyacetic Acid: Shares the phenoxyacetic acid moiety but lacks the benzenesulfonyl group.
Benzenesulfonamide: Contains the benzenesulfonyl group but lacks the phenoxyacetic acid moiety.
Sulfanilic Acid: Contains both sulfonyl and amino groups but differs in the overall structure.
Uniqueness: {3-[(Benzenesulfonyl)amino]phenoxy}acetic acid is unique due to the combination of the benzenesulfonyl and phenoxyacetic acid moieties, which may confer distinct chemical and biological properties compared to its individual components .
Properties
CAS No. |
159213-87-3 |
|---|---|
Molecular Formula |
C14H13NO5S |
Molecular Weight |
307.32 g/mol |
IUPAC Name |
2-[3-(benzenesulfonamido)phenoxy]acetic acid |
InChI |
InChI=1S/C14H13NO5S/c16-14(17)10-20-12-6-4-5-11(9-12)15-21(18,19)13-7-2-1-3-8-13/h1-9,15H,10H2,(H,16,17) |
InChI Key |
GFMFELKSQJYMOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Butanediamine, N,N'-bis[3-[(triphenylmethyl)amino]propyl]-](/img/structure/B12568208.png)
![4-[2-(Pyren-1-YL)ethenyl]pyridine](/img/structure/B12568214.png)



![4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B12568225.png)






